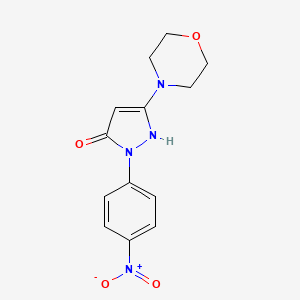![molecular formula C16H12BrIN2O B11532284 (3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11532284.png)
(3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of bromine, iodine, and methyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of bromine and iodine substituents through electrophilic aromatic substitution reactions. The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4-BROMO-3-[(3-CHLORO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3E)-4-BROMO-3-[(3-FLUORO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
(3E)-4-BROMO-3-[(3-IODO-4-METHYLPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12BrIN2O |
|---|---|
Molecular Weight |
455.09 g/mol |
IUPAC Name |
4-bromo-3-(3-iodo-4-methylphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C16H12BrIN2O/c1-8-3-5-10(7-11(8)18)19-15-13-12(20-16(15)21)6-4-9(2)14(13)17/h3-7H,1-2H3,(H,19,20,21) |
InChI Key |
VEEJCVZXSRAKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C=CC(=C3Br)C)NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11532205.png)
![2-[(2,6-Difluorobenzyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B11532214.png)
![4-[(E)-{2-[(2-chlorophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532215.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11532219.png)
![5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11532222.png)
![(3E)-N-(4-bromophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11532226.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11532248.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532251.png)
![(2E)-3-(biphenyl-4-yl)-N-[2-(4-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B11532253.png)
![(2Z)-2-{(2E)-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11532257.png)
![2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11532264.png)
![2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11532267.png)
![2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11532276.png)
